7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
NMR Spectroscopy
¹H NMR (CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrole C5-H | 7.2–7.5 | Doublet |
| Pyrrole C6-H | 6.8–7.1 | Doublet |
| Triazinone C7-Cl | N/A (No protons) | – |
¹³C NMR (CDCl₃):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C4 (Carbonyl) | 165–168 |
| C5 (Pyrrole) | 125–130 |
| C7 (Chlorine-bearing) | 135–140 |
Note: Observed chemical shifts align with electron-withdrawing effects of the chlorine atom and conjugation in the bicyclic system.
Infrared Spectroscopy (IR)
Key Absorption Bands :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1680–1700 | C=O stretching (triazinone) |
| 1580–1600 | C=N/C=C aromatic stretching |
| 750–800 | C-Cl stretching |
UV-Vis Absorption
Electronic Transitions :
| Wavelength (nm) | Assignment |
|---|---|
| 250–300 | π→π* (conjugated bicyclic system) |
| 320–350 | n→π* (triazinone keto group) |
Mass Spectrometry (MS)
Key Fragment Ions :
| m/z | Fragment Assignment |
|---|---|
| 169.57 [M]+ | Molecular ion |
| 134.12 [M-Cl]+ | Loss of chlorine |
| 106.04 [M-CO-N₂]+ | Decarbonylation and nitrogen loss |
Computational Modeling of Electronic Structure and Reactivity
Molecular Orbital Analysis
HOMO-LUMO Gaps :
Reactivity Predictions
Electrophilic Substitution :
The chlorine atom at position 7 is susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions. Computational models indicate that the C7-Cl bond is polarized due to the electron-withdrawing triazinone ring, facilitating substitution reactions.
Oxidation/Reduction Trends :
- Oxidation : The pyrrole ring may undergo oxidation to form N-oxide derivatives.
- Reduction : The triazinone keto group could be reduced to a hydroxyl or methylene group under catalytic hydrogenation.
Table 1: Summary of Spectral and Computational Data
Properties
IUPAC Name |
7-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSKYYIOSHIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure.
Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which are then cyclized to yield the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which undergo further reactions to produce the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical and biological properties.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products:
Oxidation Products: Various oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms of the compound with different reactivity.
Substitution Products: A wide range of substituted derivatives with diverse biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin-4-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a synthesized derivative significantly reduced tumor growth in xenograft models of breast cancer by targeting the PI3K/AKT signaling pathway .
Antiviral Properties
Another area of interest is the antiviral potential of this compound. It has been reported that certain pyrrolo[2,1-f][1,2,4]triazin derivatives can inhibit viral replication in vitro. A study focusing on the inhibition of the influenza virus revealed that these compounds could interfere with viral RNA synthesis, thus providing a basis for further development as antiviral agents .
Materials Science
Polymer Synthesis
7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. For example, incorporating this compound into polymer matrices has resulted in materials suitable for high-performance applications such as aerospace and automotive components. A comparative study highlighted the improved tensile strength and thermal degradation temperatures of these polymers compared to traditional materials .
Photovoltaic Applications
The compound has also found applications in organic photovoltaic devices. Research indicates that when used as an electron acceptor material in solar cells, it can enhance the efficiency of light absorption and charge transport. A recent study reported an increase in power conversion efficiency when incorporating pyrrolo[2,1-f][1,2,4]triazin derivatives into the active layer of organic solar cells .
Agricultural Chemistry
Pesticidal Activity
In agricultural applications, this compound has been investigated for its pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms. A case study demonstrated a significant reduction in aphid populations on treated crops without adversely affecting beneficial insect species .
Herbicidal Properties
Additionally, this compound has shown potential as a herbicide. Laboratory studies indicated that it could inhibit the growth of various weed species by disrupting their metabolic pathways. A specific formulation was tested against common agricultural weeds and resulted in over 80% control efficacy at recommended application rates .
Data Tables
Mechanism of Action
The mechanism of action of 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
7-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- CAS : 1370007-53-6
- Molecular Formula : C₆H₄BrN₃O
- Brominated analogs are often used in cross-coupling reactions for further functionalization .
6-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- CAS : 1198475-34-1
- Molecular Formula : C₆H₄ClN₃O
- Key Differences : Positional isomerism at the 6-position changes the electron density distribution, which may modulate reaction kinetics with nucleophiles or electrophiles. This variant has shown utility as a building block in pharmaceutical intermediates .
Amino and Hydrazinyl Derivatives
6-Amino-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Molecular Formula : C₆H₆N₄O
- Key Features: The amino group increases solubility and hydrogen-bonding capacity, enhancing interactions with biological targets like kinases. However, it requires stringent safety protocols due to irritant properties .
2-Hydrazinyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Fused Heterocyclic Derivatives
Imidazo[5,1-f][1,2,4]triazin-4-amine Derivatives
- Example : Desulfovardenafil (CAS 224789-21-3)
- Key Features : Replacing the pyrrole ring with imidazole enhances metabolic stability and potency as a CFTR potentiator, used in treating cystic fibrosis .
Pyrazolo[5,1-c]pyrimido[4,5-e][1,2,4]triazin-4-one
Physicochemical Comparison
*Density data extrapolated from similar triazinones .
Chemical Reactions Analysis
Rearrangement of Pyrrolooxadiazines
-
Key Reagents : Triphenylphosphorane halides (e.g., PPh₃Br₂, PPh₃Cl₂).
-
Mechanism : Pyrrolooxadiazine intermediates undergo rearrangement under mild conditions (0°C, 5 min) to form pyrrolotriazinones. The regioselectivity depends on the halogen source and N-functional groups .
-
Counterion Effects : Lithium or sodium ions enhance the formation of triazinone regioisomers, likely by stabilizing intermediate transition states .
Cyclization of 1,2-Biscarbamoyl Pyrroles
-
Steps :
-
Chlorination : 3-Chloro-1H-pyrrole-2-carboxylic acid (compound 13 ) is treated with the Vilsmeier reagent.
-
Amination : Conversion to 1H-pyrrole-2-carboxamide (14 ) using NaOH, NH₄Cl, and NaClO.
-
Cyclization : Reaction with EDC·HCl and Boc-L-alanine in THF yields aminopyrrolocarbamate (10 ), which undergoes regioselective cyclization to form the target compound .
-
Reaction Conditions and Regioselectivity
Mechanistic Insights
-
N-Amination : The use of NaOH/NH₄Cl/NaClO introduces an N-amino group, enabling subsequent cyclization. This method is more practical than alternatives like NH₂Cl/HOSA .
-
Halogenation : Bromination at the C-7 position (via NBS) occurs regioselectively, likely due to electronic effects of substituents .
-
Catalytic Systems : Copper-based catalysts (e.g., CuCl₂) facilitate cyclization under elevated temperatures, forming key intermediates for further functionalization .
Critical Analysis of Reaction Efficiency
-
Yield Factors :
-
Scalability : Mild conditions (0°C, short reaction times) make these methods industrially viable .
This synthesis framework underscores the versatility of pyrrolo[2,1-f] triazin-4-one derivatives in drug discovery and material science, with structural modifications enabling tailored biological and physical properties.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, and what key reaction parameters influence yield?
- Methodology : The compound can be synthesized via halogenation of pyrrolo-triazine precursors. For example, chlorination using POCl₃ or PCl₅ under reflux conditions (80–100°C) in anhydrous solvents like acetonitrile or DCM is common. Catalytic amounts of DMAP may enhance reactivity .
- Critical Parameters : Reaction time (12–24 hours), stoichiometric excess of chlorinating agents (1.5–2.0 equiv.), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/EtOAc gradient) are essential .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 169.57 (C₆H₄ClN₃) with >95% purity .
- ¹H/¹³C NMR : Key signals include pyrrolo ring protons (δ 6.8–7.2 ppm) and carbonyl carbon (δ 160–165 ppm) .
- XRD : For crystalline batches, compare unit cell parameters with reference data (e.g., Acta Crystallogr. Sect. E structures) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for pyrrolo-triazine derivatives during structural elucidation?
- Case Study : Discrepancies in NOESY/ROESY correlations may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, broadening of pyrrolo ring signals at 25°C may resolve into distinct peaks at −40°C .
- Complementary Techniques : Pair NMR with DFT calculations (B3LYP/6-31G*) to model optimized geometries and predict chemical shifts .
Q. How can researchers optimize the regioselectivity of halogenation in pyrrolo-triazine scaffolds?
- Experimental Design :
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to direct chlorination to the 7-position .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions. Kinetic studies (monitored via in-situ IR) can identify rate-limiting steps .
Q. What are the challenges in evaluating the biological activity of 7-chloro-3H,4H-pyrrolo-triazin-4-one, and how can they be mitigated?
- Cytotoxicity Mitigation : Evidence suggests pyrrolo-triazine intermediates (e.g., 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives) exhibit cytotoxicity at >10 µM. Use lower concentrations (<1 µM) in cell-based assays and include glutathione-based quenching agents .
- Target Validation : Pair in vitro assays (e.g., kinase inhibition) with molecular docking (PDB: 3D structures) to confirm binding modes and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
